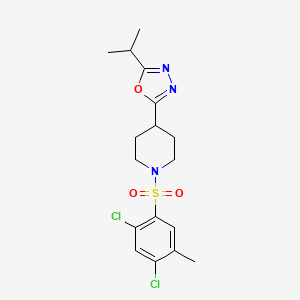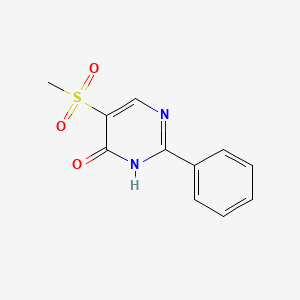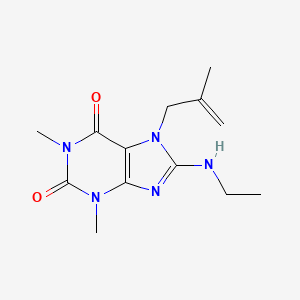
8-(ethylamino)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(ethylamino)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a member of the purine alkaloid family. It structurally resembles caffeine and theobromine but features unique modifications.
准备方法
Synthetic routes and reaction conditions: The synthesis of this compound can be achieved through multi-step organic synthesis. A typical synthetic route might involve initial formation of the purine ring, followed by selective substitutions and additions to introduce the ethylamino, dimethyl, and methylprop-2-en-1-yl groups under specific conditions like controlled temperature and pH.
Industrial production methods: In industrial settings, this compound is generally produced through batch processes involving catalytic methods and careful control over reaction kinetics to maximize yield and purity.
化学反应分析
Types of reactions it undergoes: 8-(ethylamino)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione can participate in oxidation, reduction, substitution, and addition reactions due to its structural features.
Common reagents and conditions::Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution often uses reagents like sodium hydride (NaH) and various alkyl halides.
Addition: Enolates or Grignard reagents for addition reactions.
Oxidation: Typically yields oxidized derivatives with altered functional groups.
Reduction: Leads to more saturated derivatives.
Substitution: Produces a variety of substituted purine derivatives.
Addition: Results in extended carbon chains or ring systems attached to the purine core.
科学研究应用
This compound has diverse applications:
Chemistry: Used as a starting material in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a molecular probe in cellular studies.
Medicine: Explored for its therapeutic effects, such as acting as a stimulant or an inhibitor in biochemical pathways.
Industry: Utilized in the formulation of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action typically involves interaction with cellular enzymes and receptors. It may inhibit certain enzymes or act as a competitive antagonist/agonist at receptor sites, affecting signaling pathways and physiological responses.
相似化合物的比较
Comparison with other similar compounds::
Caffeine (1,3,7-trimethylxanthine): Both share a purine core but differ in substitution patterns.
Theobromine (3,7-dimethylxanthine): Similar but lacks the ethylamino and methylprop-2-en-1-yl groups.
Uniqueness: 8-(ethylamino)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione is unique in its specific side groups, which could confer distinct biochemical properties and applications.
List of similar compounds::Caffeine
Theobromine
Theophylline (1,3-dimethylxanthine)
Paraxanthine (1,7-dimethylxanthine)
属性
IUPAC Name |
8-(ethylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-6-14-12-15-10-9(18(12)7-8(2)3)11(19)17(5)13(20)16(10)4/h2,6-7H2,1,3-5H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQMPFIYRXLZSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1CC(=C)C)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
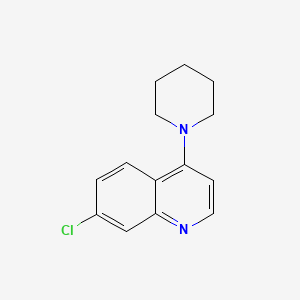
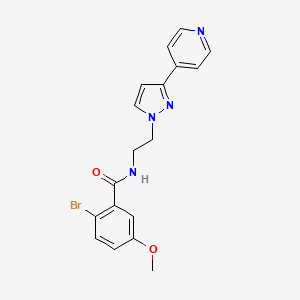
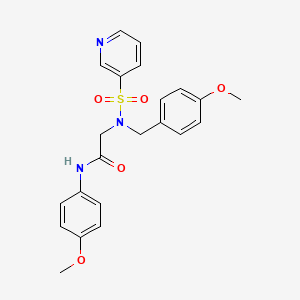
![N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2889862.png)
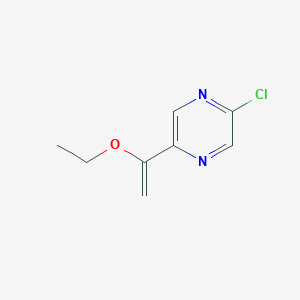
![4,10-Dioxa-6,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-triene-5,11-dione](/img/structure/B2889864.png)
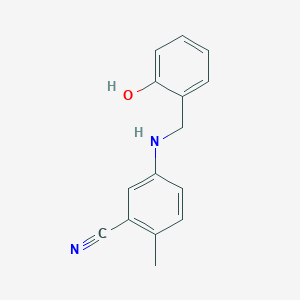
![2-(hydroxyimino)-3-[2-(4-methoxyphenyl)hydrazono]-N-phenylbutanamide](/img/structure/B2889872.png)
![N-benzyl-2-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2889873.png)
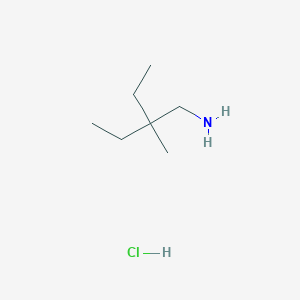
![N-[3-(methylcarbamoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-yl]furan-2-carboxamide](/img/structure/B2889876.png)
